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A Comparative Guide to the Published Data on FN-
1501

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of FN-1501, an investigational
multi-kinase inhibitor, with other alternatives, supported by available experimental data from
published studies. While direct reproducibility studies on FN-1501 are not publicly available,
this document summarizes the quantitative data from its key clinical trial (NCT03690154) to
offer a comprehensive overview of its clinical profile.

Mechanism of Action

FN-1501 is a potent inhibitor of several receptor tyrosine kinases, primarily targeting FMS-like
tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKSs), including CDK2, CDK4, and
CDKG6.[1] By inhibiting these kinases, FN-1501 can disrupt cell cycle regulation and induce
apoptosis in cancer cells that overexpress these proteins.[1] Its mechanism of action makes it a
subject of investigation for treating advanced solid tumors and acute myeloid leukemia (AML),
particularly in patients with FLT3 mutations.[1]
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Clinical Trial Data: FN-1501 in Advanced Solid
Tumors and AML (NCT03690154)

The primary source of published data on FN-1501 comes from a multicenter, open-label, Phase
I/l clinical trial (NCT03690154). This study was designed to evaluate the safety, tolerability,
pharmacokinetics, and preliminary anti-tumor activity of FN-1501 monotherapy in patients with
advanced solid tumors or relapsed/refractory AML.[1]

Experimental Protocol

The study followed a standard 3+3 dose-escalation design.[1] Patients received FN-1501
intravenously three times a week for two weeks, followed by a one-week rest period,
completing a 21-day cycle.[1] The primary objectives were to determine the maximum tolerated
dose (MTD) and the recommended Phase 2 dose (RP2D).[1] Secondary objectives included
assessing the pharmacokinetic profile and preliminary anti-tumor activity.[1]
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Caption: Experimental workflow for the FN-1501 Phase /1l trial. (Max Width: 760pXx)

Data Presentation

The following tables summarize the quantitative data from the NCT03690154 trial.

Table 1: Patient Demographics and Baseline Characteristics[2]
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Table 2: Treatment-Related Adverse Events (TRAES) in 215% of Patients|[2]
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Note: The most frequently reported severe (=Grade 3) TEAESs also included hyponatremia
(8%).12]

Table 3: Preliminary Efficacy Results in Evaluable Patients (N=33)[1]
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One patient with endometrial carcinoma achieved a partial response with a 47% reduction in
tumor size at the 40 mg dose level, which lasted for over 4 months.[1] Six patients with various
solid tumors experienced stable disease for 2.6 to over 12 months at doses ranging from 15
mg to 170 mg.[1] The maximum tolerated dose (MTD) was determined to be 170 mg.[2]

Comparison with Alternative FLT3 Inhibitors

FN-1501's primary target, FLT3, is a validated therapeutic target in AML. Several other FLT3
inhibitors are either approved or in clinical development. The table below provides a high-level
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comparison based on available clinical trial data for some of these alternatives. It is important
to note that direct head-to-head comparative trials with FN-1501 have not been conducted.

Table 4: Comparison of FN-1501 with Other FLT3 Inhibitors in AML
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This table is for informational purposes only and does not represent a direct comparison from
head-to-head trials.

Conclusion

The available data from the Phase I/ll clinical trial of FN-1501 demonstrate a manageable
safety profile and preliminary anti-tumor activity in heavily pretreated patients with advanced
solid tumors.[1] As a multi-kinase inhibitor, its mechanism of action is distinct from more
selective FLT3 inhibitors. Further clinical development will be necessary to fully elucidate its
efficacy and position in the therapeutic landscape compared to other targeted agents. The lack
of direct reproducibility studies highlights the need for continued data generation and
publication to validate these initial findings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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